molecular formula C9H8Cl2O B8496060 1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene CAS No. 6716-47-8

1-[(2,2-Dichloroethenyl)oxy]-3-methylbenzene

Cat. No. B8496060
Key on ui cas rn: 6716-47-8
M. Wt: 203.06 g/mol
InChI Key: RZAQFIQNCOQIGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04091110

Procedure details

By an electrochemical reductive dehydrohalogenation method. 1(3-tolyloxy)-2,2,2-trichloroethyl acetate (15.8 g), concentrated sulphuric acid (98% w/v, 9.8 g) and methanol (220 ml) was charged into an electrolytic cell, which was surrounded by a cooling bath set to maintain the temperature at about 15° C, and fitted with a cylindrical diaphragm, stirrer, reference electrode (SCE) and a working electrode. The cathode was a lead plate (surface area about 40 cm2). Using a current density in the range 5 to 10 mA/cm2 the reaction was conducted in the potential range -1100 to 1700 mV (SCE). When reduction was completed the cathodic electrolyte was neutralised with caustic soda and extracted with methylene chloride, the extracts dried over anhydrous sodium sulphate and evaporated to yield a residue of crude 3-tolyl 2,2-dichlorovinyl ether.
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[CH:5]([O:10][C:11]1[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=1)[C:6](Cl)([Cl:8])[Cl:7])(=O)C.S(=O)(=O)(O)O.[OH-].[Na+]>CO>[Cl:7][C:6]([Cl:8])=[CH:5][O:10][C:11]1[CH:12]=[C:13]([CH3:17])[CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
1(3-tolyloxy)-2,2,2-trichloroethyl acetate
Quantity
15.8 g
Type
reactant
Smiles
C(C)(=O)OC(C(Cl)(Cl)Cl)OC=1C=C(C=CC1)C
Name
Quantity
9.8 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
220 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was surrounded by a cooling bath
CUSTOM
Type
CUSTOM
Details
fitted with a cylindrical diaphragm, stirrer, reference electrode (SCE)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC(=COC=1C=C(C=CC1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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